N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide
CAS No.: 1396851-59-4
Cat. No.: VC6742605
Molecular Formula: C21H24N4O2
Molecular Weight: 364.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396851-59-4 |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.449 |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H24N4O2/c1-14-3-8-18-19(11-14)24-20(23-18)16-12-25(13-16)21(26)22-10-9-15-4-6-17(27-2)7-5-15/h3-8,11,16H,9-10,12-13H2,1-2H3,(H,22,26)(H,23,24) |
| Standard InChI Key | FNYSNFCSDDJANJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NCCC4=CC=C(C=C4)OC |
Introduction
N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide is a complex organic compound belonging to the class of azetidine carboxamides. This compound is notable for its unique structural features, which include a methoxyphenethyl group and a benzimidazole moiety. These components may contribute to its potential pharmacological properties, particularly in central nervous system activity, given the presence of the benzimidazole structure.
Synthesis
The synthesis of N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide involves multi-step organic synthesis techniques. Key starting materials include 4-methoxyphenethylamine and 5-methyl-1H-benzo[d]imidazole. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are crucial for characterizing intermediates and the final product.
Synthesis Steps:
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Preparation of Intermediates: Involves the synthesis of key components such as azetidine derivatives and benzimidazole compounds.
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Coupling Reactions: The methoxyphenethyl group and benzimidazole moiety are combined through specific coupling reactions.
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Purification: Techniques like thin-layer chromatography (TLC) are used to monitor reaction progress and purify the final compound.
Potential Biological Activities
Given its structural components, N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide may exhibit properties related to central nervous system activity. The benzimidazole structure is often associated with various pharmacological effects, suggesting potential therapeutic applications.
Potential Targets:
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Central Nervous System Receptors: May interact with receptors involved in neurotransmitter regulation.
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Enzymes: Could influence enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Benzimidazole derivatives have been extensively studied for their antimicrobial and anticancer properties. For instance, compounds like 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have shown significant antimicrobial and anticancer activities . Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators with improved metabolic stability .
Comparison Table:
| Compound | Biological Activity | Key Features |
|---|---|---|
| N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide | Potential CNS activity | Methoxyphenethyl group, benzimidazole moiety |
| 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | Antimicrobial, anticancer | Benzimidazole linked to benzamide |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | Positive allosteric modulators | Fluorinated phenyl ring |
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